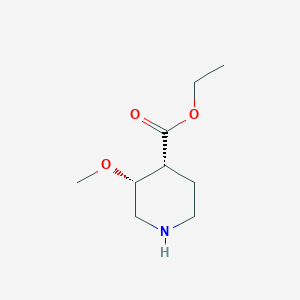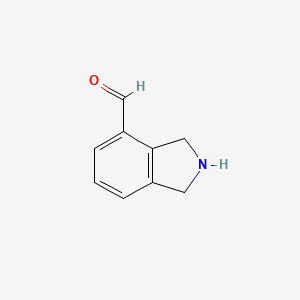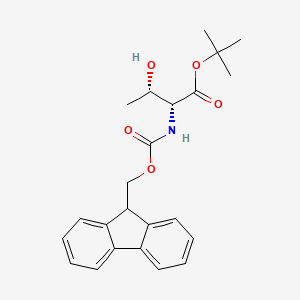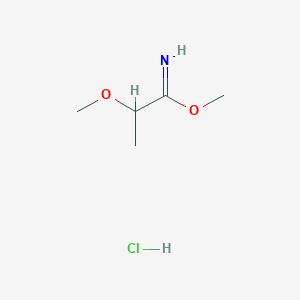![molecular formula C8H16ClNO B13464198 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest due to its synthetic and pharmacological potential, making it a valuable compound in the field of drug discovery and medicinal chemistry .
Métodos De Preparación
The synthesis of 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. One synthetic route involves the reduction of 2-azabicyclo[3.2.1]octadiene using lithium aluminum hydride (LiAlH4) followed by hydrogenation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often use reagents like LiAlH4 or sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: The compound’s pharmacological potential is being explored for the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of bioactive molecules and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which is crucial for its binding to biological targets. It may act on receptors or enzymes, modulating their activity and leading to various pharmacological effects .
Comparación Con Compuestos Similares
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have significant biological activities.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound is used in early discovery research and has a similar bicyclic structure.
3-oxa-8-azabicyclo[3.2.1]octane hydrochloride: Another structurally related compound with applications in medicinal chemistry.
The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
6-methoxy-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-8-3-6-2-7(8)5-9-4-6;/h6-9H,2-5H2,1H3;1H |
Clave InChI |
WBLXWNVRCYBQHE-UHFFFAOYSA-N |
SMILES canónico |
COC1CC2CC1CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)

![Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B13464141.png)



![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)

![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)




